ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative characterized by a 4-methyl substituent on the chromenone ring and a propanoate ester group at the 7-position. Coumarins are heterocyclic compounds with a 2H-chromen-2-one backbone, widely studied for their biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethoxypropanoate side chain contributes to solubility and bioavailability, making this compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-18-15(17)10(3)19-11-5-6-12-9(2)7-14(16)20-13(12)8-11/h5-8,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHWZYFNLJVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydrocoumarins.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of photoactive materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared with structurally related coumarin derivatives below:
ADME Predictions
- Absorption: The target compound’s ethoxypropanoate group improves water solubility compared to benzyloxy derivatives, favoring intestinal absorption .
- Metabolism: Esterases likely hydrolyze the ethoxypropanoate group, generating propanoic acid and 7-hydroxy-4-methylcoumarin, a known metabolite .
Biological Activity
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound classified as an ester, with the molecular formula C15H16O5 and a molecular weight of approximately 276.28 g/mol. This compound features a chromen-2-one moiety, which is significant for its biological activity and potential applications in pharmaceuticals and agrochemicals due to the bioactive properties associated with chromen derivatives.
Antioxidant Properties
Research indicates that compounds containing the chromen structure, including this compound, exhibit notable antioxidant activities . These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Anticancer Activity
Several studies have highlighted the anticancer potential of chromen derivatives. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, it demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in tumor progression.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Modulation of Gene Expression : this compound may influence the expression of genes related to cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]}propanoate | C16H18O5 | 290.31 g/mol | Contains a methoxyphenyl group |
| Ethyl 2-{[3,6-dichloro-4-methyl-2oxo - 2H-chromen - 7-yloxy]}propanoate | C15H14Cl2O5 | 344.18 g/mol | Contains dichloro substituents |
| Ethyl 2-{[4,8-dimethyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate | C16H18O5 | 290.31 g/mol | Features dimethyl substitution |
The unique methyl substitution pattern on the chromen ring of ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate may influence its biological activity and chemical reactivity compared to these similar compounds.
Study on Antioxidant Activity
In a study published in Molecules, ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate exhibited a strong antioxidant effect with an IC50 value lower than that of standard antioxidants like ascorbic acid. The study utilized both DPPH and ABTS assays to quantify the antioxidant capacity .
Evaluation of Anticancer Properties
Another research article detailed the anticancer properties of ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate against various cell lines. The compound was found to significantly inhibit cell growth at concentrations as low as , suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic routes for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate?
The compound is synthesized via nucleophilic substitution between 7-hydroxy-4-methylcoumarin and ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃ or NaH) under reflux in acetone or ethanol. Post-reaction purification is achieved via recrystallization or column chromatography. Yield optimization often requires solvent selection (polar aprotic solvents preferred) and temperature control (60–80°C) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm ester linkage (δ ~4.2 ppm for OCH₂CH₃) and chromenone aromatic protons (δ 6.5–8.0 ppm) .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone ketone) .
- HRMS : For molecular ion validation (C₁₅H₁₆O₅, [M+H]⁺ = 277.1074) .
- X-ray crystallography : Utilizes SHELXL for structural refinement, resolving π-π stacking interactions in the chromenone core .
Q. What functional groups dictate its reactivity and biological activity?
The chromen-2-one moiety enables intercalation with biomolecules (e.g., DNA gyrase), while the ester group allows hydrolysis to carboxylic acid derivatives. Substituents at the 4-methyl position modulate lipophilicity and target selectivity .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like COX-2 or GABA receptors . Pharmacophore modeling identifies critical features:
- Chromenone ketone for H-bonding.
- Methyl group for hydrophobic interactions. Comparative studies with halogenated analogs (e.g., 3,6-dichloro derivatives) show enhanced anticancer activity due to increased electrophilicity .
Q. How can reaction yields be optimized during synthesis under reflux conditions?
Strategies include:
- Solvent optimization : Replace acetone with DMF to enhance nucleophilicity.
- Catalyst screening : Cs₂CO₃ improves efficiency over K₂CO₃.
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) with 15–20% yield increase .
Q. What purification techniques resolve co-eluting byproducts in column chromatography?
Use gradient elution (hexane:ethyl acetate 8:1 → 4:1) with silica gel (200–300 mesh). For persistent impurities, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can contradictory reports on biological activities (anticancer vs. anti-inflammatory) be reconciled?
Conduct dual-activity assays under standardized conditions. For example:
- Anticancer : MTT assay on MCF-7 cells (IC₅₀ = 18 µM).
- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 2.3 µM). Substituent effects (e.g., methoxy vs. nitro groups) explain divergent activities by altering electronic profiles .
Q. What analytical strategies validate degradation products during stability studies?
LC-MS/MS identifies hydrolyzed products (e.g., propanoic acid derivatives). Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics. Hydrolysis predominates in acidic/basic conditions, while oxidation is minimal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
